molecular formula C8H13NO B12849595 2-Azabicyclo[2.2.2]octane-1-carbaldehyde

2-Azabicyclo[2.2.2]octane-1-carbaldehyde

Cat. No.: B12849595
M. Wt: 139.19 g/mol
InChI Key: GTZDSGVSHYHTEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Azabicyclo[2.2.2]octane-1-carbaldehyde is a chemically versatile building block based on the privileged 2-azabicyclo[2.2.2]octane scaffold, a structure of significant interest in medicinal chemistry and drug discovery. This compound serves as a key synthetic intermediate for the development of novel bioactive molecules. The rigid, three-dimensional bicyclic framework acts as a valuable conformationally restricted scaffold, and the aldehyde functional group provides a reactive handle for further synthetic elaboration, such as in the construction of novel compound libraries. The 2-azabicyclo[2.2.2]octane core has been identified as a promising structure for inhibitor development, with published research demonstrating its application in creating potent and selective inhibitors for enzymes like long-chain fatty acid elongase 6 (ELOVL6), a target for metabolic disorders . Furthermore, derivatives of this scaffold have been investigated for their high affinity to sigma receptors, indicating potential utility in the treatment of central nervous system disorders . This product is intended for use as a synthetic intermediate in research laboratories. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

2-azabicyclo[2.2.2]octane-1-carbaldehyde

InChI

InChI=1S/C8H13NO/c10-6-8-3-1-7(2-4-8)5-9-8/h6-7,9H,1-5H2

InChI Key

GTZDSGVSHYHTEJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1CN2)C=O

Origin of Product

United States

Preparation Methods

Aza-Diels–Alder Reaction Approach

One of the most effective routes to 2-azabicycloalkane derivatives, including 2-azabicyclo[2.2.2]octane frameworks, is the aza-Diels–Alder reaction . This method involves the cycloaddition of an imine (generated in situ from an aldehyde and an amine) with a suitable diene, such as cycloheptenone derivatives, under catalytic conditions.

  • Procedure : Benzaldehyde and aniline derivatives react with 2-cyclohepten-1-one in anhydrous DMF using bismuth nitrate pentahydrate as a catalyst under microwave irradiation at 60 °C for 2 hours. This yields exo and endo isomers of the bicyclic amine intermediate.
  • Post-reaction processing : The crude mixture is extracted and purified by flash chromatography to isolate the desired bicyclic amine.
  • Oxidation to aldehyde : The bicyclic amine is then oxidized using ammonium cerium(IV) nitrate in acidic aqueous media, followed by basification and extraction to afford the aldehyde derivative.

This method is notable for its stereoselectivity and ability to generate complex bicyclic nitrogen heterocycles efficiently.

Transition Metal-Catalyzed Oxidation of 1,4-Dimethylenecyclohexane

A patented industrially relevant method involves the oxidation of 1,4-dimethylenecyclohexane using transition metal catalysts (e.g., palladium compounds) and oxidizing agents to form oxo-substituted bicyclo[2.2.2]octane intermediates.

  • Key steps :
    • Treatment of 1,4-dimethylenecyclohexane with a palladium catalyst and an oxidizing agent at 80–150 °C.
    • Subsequent functional group transformations, including hydroformylation (carbon monoxide and hydrogen in the presence of ruthenium or cobalt catalysts at 90–250 °C and 5–300 bar pressure) to introduce aldehyde groups.
    • Optional amination steps to incorporate nitrogen functionality.
  • Advantages : This method allows for high conversion yields and scalability, suitable for commercial production of bicyclo[2.2.2]octane derivatives, including nitrogen-substituted analogues.

Functional Group Transformations on Bicyclic Precursors

Other synthetic routes involve the modification of bicyclic alcohols or halides to introduce the aldehyde group:

  • Swern oxidation of bicyclic alcohols derived from reduction of iodide precursors yields the corresponding aldehydes in moderate to good yields (e.g., 63% yield reported for 2-oxabicyclo[2.2.2]octane aldehydes).
  • Mesylation and halide substitution steps on bicyclic alcohols allow for further functionalization before oxidation.
  • Curtius rearrangement and other rearrangement reactions on carboxylic acid derivatives of bicyclic systems can lead to amines or aldehydes after appropriate transformations.

Comparative Data Table of Preparation Methods

Methodology Key Reagents/Catalysts Conditions Yield/Notes Reference
Aza-Diels–Alder + Oxidation Benzaldehyde, p-anisidine, 2-cyclohepten-1-one, Bi(NO3)3·5H2O, ammonium cerium(IV) nitrate Microwave 60 °C, 2 h; oxidation at 0 °C, 1 h High stereoselectivity; yields vary by substrate
Pd-catalyzed oxidation of 1,4-dimethylenecyclohexane Pd catalyst, oxidizing agent, CO/H2, Ru or Co catalyst 80–150 °C; 90–250 °C, 5–300 bar (hydroformylation) High conversion; scalable for commercial use
Swern oxidation of bicyclic alcohols DMSO, oxalyl chloride, base Low temperature (–78 °C) Moderate yield (~63%)

Research Findings and Notes

  • The aza-Diels–Alder reaction is a versatile and stereoselective method for constructing the bicyclic nitrogen framework, allowing for subsequent oxidation to the aldehyde functionality with good control over stereochemistry.
  • Transition metal-catalyzed oxidation and hydroformylation provide a robust industrial route to bicyclo[2.2.2]octane derivatives, including nitrogen analogues, with potential for large-scale synthesis.
  • Functional group interconversions such as Swern oxidation are commonly employed to convert bicyclic alcohol intermediates into aldehydes, although yields can be moderate and require careful temperature control.
  • The choice of method depends on the desired scale, stereochemical requirements, and available starting materials.

Chemical Reactions Analysis

Types of Reactions

2-Azabicyclo[2.2.2]octane-1-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form primary alcohols.

    Substitution: The nitrogen atom in the bicyclic ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions at the nitrogen atom.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Primary alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Organic Synthesis

Building Block for Complex Molecules
2-Azabicyclo[2.2.2]octane-1-carbaldehyde serves as an important intermediate in the synthesis of complex organic molecules. Its rigid structure allows for precise stereochemical control, making it a valuable scaffold in the design of new compounds. The aldehyde functionality facilitates reactions such as nucleophilic additions and condensation reactions, enabling the formation of diverse derivatives that can be tailored for specific applications.

Pharmaceutical Development

Drug Discovery and Development
Research indicates that derivatives of this compound exhibit promising biological activities, particularly in drug discovery contexts. These compounds have been investigated for their potential as enzyme inhibitors and receptor modulators, targeting various biological pathways:

  • Antimicrobial Properties : Studies have shown that derivatives possess antimicrobial activities against a range of pathogens, suggesting potential applications in developing new antibiotics.
  • Neurological Applications : The compound's interaction with neurokinin receptors has been explored for treating neurological disorders such as anxiety and depression, highlighting its therapeutic potential in central nervous system disorders .

Case Study Highlights

Several case studies illustrate the therapeutic implications of this compound:

  • Study on Neurokinin-1 Antagonists : A series of compounds based on the azabicyclo framework were synthesized and evaluated for their ability to inhibit NK1 receptors, showing significant promise as novel analgesics.
Compound NameNK1 AffinityOral Bioavailability
Compound AHigh6.5%
Compound BModerate5%
Compound CVery High7%
  • Pharmacokinetic Study : Related compounds demonstrated favorable pharmacokinetics with good CNS penetration, supporting their potential use in therapeutic settings targeting neurological conditions .

Industrial Applications

While specific industrial methods for large-scale production are not extensively documented, optimizing reaction conditions to maximize yield and minimize by-products is critical. Techniques such as continuous flow reactors may be employed to enhance production efficiency and consistency.

Mechanism of Action

The mechanism of action of 2-Azabicyclo[2.2.2]octane-1-carbaldehyde depends on its specific application. In drug development, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The bicyclic structure provides a rigid framework that can enhance binding affinity and selectivity for the target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-azabicyclo[2.2.2]octane-1-carbaldehyde with analogous bicyclic compounds, focusing on structural features, physicochemical properties, and applications.

Bicyclo[2.2.2]octane Derivatives

  • 4-Hydroxybicyclo[2.2.2]octane-1-carbaldehyde: Differs by the addition of a hydroxyl group at position 3.
  • Bicyclo[2.2.2]octane-1-carboxylic acid :
    Replaces the aldehyde with a carboxylic acid (-COOH). The ionizable group enhances water solubility (pH-dependent) but limits blood-brain barrier penetration, restricting its use in central nervous system (CNS)-targeted therapies .

Azabicyclo[2.2.1]heptane Derivatives

  • The Boc-protected amine and carboxylic acid groups make this compound a versatile intermediate for peptide coupling or prodrug synthesis .
  • Methyl 4-(Cbz-amino)-bicyclo[2.2.1]heptane-1-carboxylate: Features a Cbz-protected amine and methyl ester, offering orthogonal protection strategies for stepwise functionalization. However, the [2.2.1] scaffold exhibits lower conformational rigidity than [2.2.2], reducing its utility in rigidifying pharmacophores .

Oxabicyclo[2.2.2]octane Derivatives

  • 2-Oxabicyclo[2.2.2]octane :
    Replaces nitrogen with oxygen, eliminating the basicity of the aza group. This modification reduces interactions with acidic residues in enzyme active sites but improves oxidative stability .
  • {2-Oxabicyclo[2.2.2]octan-4-yl}methanol: The hydroxymethyl substituent enhances hydrophilicity and enables glycosylation or PEGylation strategies, contrasting with the aldehyde’s electrophilic reactivity .

Data Table: Key Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight XLogP3 TPSA (Ų) Price (per 100 mg)
This compound C₈H₁₁NO 137.18 0.12 37.38 Not reported
4-Hydroxybicyclo[2.2.2]octane-1-carbaldehyde C₈H₁₁O₂ 139.18 -0.54 57.53 Not reported
2-Boc-2-azabicyclo[2.2.1]heptane-6-carboxylic acid C₁₃H₂₁NO₄ 255.31 1.78 66.84 $245.00
2-Oxabicyclo[2.2.2]octane C₇H₁₀O 110.15 1.05 9.23 Not reported
Methyl 4-(Cbz-amino)-bicyclo[2.2.1]heptane-1-carboxylate C₁₆H₂₀N₂O₄ 304.34 2.31 75.99 $217.00

Data sourced from commercial catalogs and computational models .

Q & A

Basic: What are the primary synthetic routes for 2-Azabicyclo[2.2.2]octane-1-carbaldehyde?

Methodological Answer:
The compound is synthesized via intramolecular Hetero-Diels–Alder (HDA) reactions of 4-alkenyl-substituted N-silyl-1,4-dihydropyridines. Key steps include:

Substrate Preparation : Functionalize dihydropyridines with alkenyl groups at the 4-position.

Reaction Conditions : Use Lewis acids (e.g., BF₃·OEt₂) to promote cyclization under mild temperatures (0–25°C).

Workup : Hydrolysis or oxidation yields the carbaldehyde group .
Alternative routes involve palladium-catalyzed aminoacyloxylation for related bicyclic scaffolds, though modifications are needed for the [2.2.2] system .

Basic: How is this compound characterized structurally?

Methodological Answer:
Characterization employs:

  • Spectroscopy :
    • NMR : Distinct signals for the aldehyde proton (~9–10 ppm in 1^1H NMR) and bicyclic scaffold protons (δ 1.5–3.5 ppm).
    • IR : Stretching vibrations for C=O (~1700 cm⁻¹) and N–H (if present).
  • Physical Properties :
    • Density: ~1.1 g/cm³ (similar to analogous bicyclic ketones) .
    • Boiling Point: Estimated >250°C based on structural analogs .

Advanced: How can stereoselectivity be optimized during functionalization of the bicyclic scaffold?

Methodological Answer:
Stereocontrol strategies include:

  • Chiral Catalysts : Use enantioselective organocatalysts (e.g., thioureas or proline derivatives) to induce asymmetry during aldol or Michael additions .
  • Substrate Preorganization : Introduce steric hindrance via bulky substituents (e.g., tert-butyl carbamates) to direct regioselectivity .
  • Mechanistic Analysis : Monitor reaction intermediates using in situ FTIR or LC-MS to adjust temperature and solvent polarity .

Advanced: How should researchers address contradictions in reported biological activity data for azabicyclo derivatives?

Methodological Answer:
Discrepancies (e.g., antiproliferative IC₅₀ values) arise from:

  • Structural Variations : Compare substituent effects (e.g., sulfonamide vs. carbaldehyde groups) on cellular uptake .
  • Assay Conditions : Standardize cell lines (e.g., HeLa vs. MCF-7) and incubation times.
  • Data Normalization : Use cisplatin as a positive control and report % inhibition at multiple concentrations .

Advanced: What experimental designs are recommended to study the reaction mechanism of HDA cyclization?

Methodological Answer:

Kinetic Isotope Effects (KIE) : Replace key hydrogens with deuterium to probe rate-determining steps.

Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to map transition states and activation energies .

Trapping Intermediates : Use low-temperature NMR to isolate silyl ether intermediates .

Basic: What functionalization strategies are applicable to the carbaldehyde group?

Methodological Answer:
The aldehyde group enables:

  • Reductive Amination : React with primary amines (e.g., benzylamine) under H₂/Pd-C to form secondary amines .
  • Wittig Olefination : Generate α,β-unsaturated ketones using ylides.
  • Protection Strategies : Convert to acetals (e.g., with ethylene glycol) to prevent side reactions during scaffold modifications .

Advanced: How can researchers evaluate the catalytic potential of this scaffold in asymmetric synthesis?

Methodological Answer:

  • Catalyst Design : Attach chiral auxiliaries (e.g., 1,10-phenanthroline) via imine bonds to the bicyclic core .
  • Activity Screening : Test in aldol or Mannich reactions using polar solvents (e.g., DMF) and monitor enantiomeric excess (ee) via chiral HPLC .
  • Limitations : Low ee values (<50%) reported for related systems suggest steric tuning is critical .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.